LogP and Fsp3 Comparison Across Pyridazine-3-carboxamides
The 1-methylpiperidin-4-yl group confers a uniquely balanced lipophilicity profile relative to other 6-chloropyridazine-3-carboxamides. The target compound exhibits a LogP of 0.09 and a high fraction of sp3 hybridized carbons (Fsp3) of 0.545, indicative of a more three-dimensional, saturated structure compared to aromatic or smaller alkyl-substituted analogs [1]. For example, 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide has a reported LogP of 1.1, which is over an order of magnitude more lipophilic . This substantial difference in LogP is critical for partitioning behavior in biological assays.
| Evidence Dimension | Calculated Partition Coefficient (LogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | LogP = 0.09 (Predicted) [1] |
| Comparator Or Baseline | 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide: LogP = 1.1 (Predicted) |
| Quantified Difference | Δ LogP ≈ -1.0, indicating the target compound is ~10-fold less lipophilic. |
| Conditions | Computational prediction. The target compound's value is provided by the vendor ChemSpace; the comparator's value is from its respective vendor database. |
Why This Matters
A lower LogP can correlate with reduced non-specific binding and higher aqueous solubility, which is a key selection criterion when designing assay-compatible kinase inhibitor probes.
- [1] ChemSpace. 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride. CSSB00000764472. Computed LogP. Accessed 2026. View Source
